

An In-depth Technical Guide to the Physical Properties of 4-Fluorothiophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluorothiophenol**

Cat. No.: **B130044**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Fluorothiophenol** (CAS No: 371-42-6). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

4-Fluorothiophenol is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.^[1] Its physical characteristics are crucial for its handling, application in synthetic protocols, and for the analysis of resulting compounds. It typically appears as a clear, colorless to light yellow liquid with a characteristic stench.^[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of **4-Fluorothiophenol**.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ FS	[2]
Molecular Weight	128.17 g/mol	[2][3]
Melting Point	43-46 °C	[4]
Boiling Point	164-168 °C	[2]
Density	1.203 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.550	[2]
pKa	6.40 ± 0.10 (Predicted)	[3]
Flash Point	54 °C (129.2 °F)	[4][5]
Solubility	Soluble in chloroform and methanol. Not miscible or difficult to mix in water.	[2][3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **4-Fluorothiophenol**.

- ¹H NMR Spectrum: Available and can be used to confirm the proton environment in the molecule.[6]
- Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule.[7]
- Mass Spectrum: The mass spectrum is available and helps in determining the molecular weight and fragmentation pattern.[6]

Experimental Protocols

While specific experimental protocols for the determination of every physical property of **4-Fluorothiophenol** are not readily available in the public domain, standardized methods for organic compounds are applicable. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

Methodology:

- Sample Preparation: A small amount of solid **4-Fluorothiophenol** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.
- Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance.[8][9]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

- Sample Preparation: A small volume (a few milliliters) of liquid **4-Fluorothiophenol** is placed in a small test tube or a fusion tube.
- Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.
- Heating: The test tube is heated in a heating bath (such as an oil bath or a Thiele tube) along with a thermometer. The heating is done slowly and uniformly.
- Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat source is then removed. The temperature at which the

bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10][11]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

- Mass Measurement: A known volume of liquid **4-Fluorothiophenol** is accurately measured using a graduated cylinder or a pycnometer.
- Weighing: The mass of the empty container is measured using an analytical balance. The container is then filled with the measured volume of the liquid, and the total mass is determined.
- Calculation: The mass of the liquid is calculated by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.[12][13]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material.

Methodology:

- Apparatus: An Abbe refractometer is commonly used for this measurement.
- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of **4-Fluorothiophenol** are placed on the prism of the refractometer.
- Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then

read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[14][15]

Determination of pKa

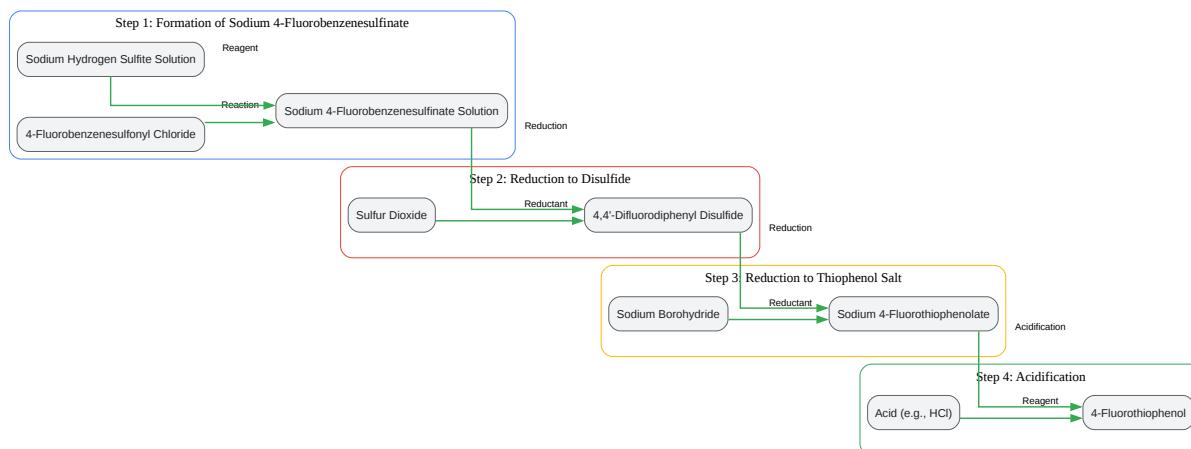
The pKa value is a measure of the acidity of a compound. For thiols, it indicates the ease of deprotonation of the sulfhydryl group.

Methodology (Spectrophotometric Titration):

- Solution Preparation: A solution of **4-Fluorothiophenol** of known concentration is prepared in a suitable solvent system (e.g., water-alcohol mixture).
- Titration: The solution is titrated with a standard solution of a strong base (e.g., NaOH) in small increments.
- UV-Vis Spectroscopy: After each addition of the base, the UV-Vis spectrum of the solution is recorded. The thiolate anion (ArS^-) has a different UV absorption spectrum compared to the neutral thiol (ArSH).
- Data Analysis: The change in absorbance at a specific wavelength corresponding to the thiolate anion is plotted against the pH of the solution. The pKa is the pH at which half of the thiol is in its deprotonated form, which can be determined from the midpoint of the resulting titration curve.[16][17]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.


Methodology:

- Solvent Selection: A range of solvents (e.g., water, ethanol, chloroform, hexane) are chosen.
- Qualitative Assessment: A small, measured amount of **4-Fluorothiophenol** (e.g., 50 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

- Observation: The mixture is agitated, and the solubility is observed. The substance is classified as soluble, partially soluble, or insoluble. For quantitative measurements, the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature is determined.[18][19]

Synthesis Workflow

4-Fluorothiophenol can be synthesized through a multi-step process starting from 4-fluorobenzenesulfonyl chloride. The following diagram illustrates the key steps in a common synthetic route.[20]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Fluorothiophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4-Fluorothiophenol | 371-42-6 [chemicalbook.com]
- 3. 371-42-6 CAS MSDS (4-Fluorothiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Fluorothiophenol | CAS#:371-42-6 | Chemsoc [chemsoc.com]
- 5. 4-Fluorothiophenol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. 4-Fluorothiophenol(371-42-6) 1H NMR [m.chemicalbook.com]
- 7. 4-Fluorothiophenol(371-42-6) IR Spectrum [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. pennwest.edu [pennwest.edu]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. athabascau.ca [athabascau.ca]
- 16. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 17. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. chem.ws [chem.ws]
- 20. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-Fluorothiophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130044#4-fluorothiophenol-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com